molecular formula C17H21FN4O2 B2979375 N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide CAS No. 2320958-27-6

N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide

Cat. No.: B2979375
CAS No.: 2320958-27-6
M. Wt: 332.379
InChI Key: HFHHJAODPZAIIY-UHFFFAOYSA-N
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Description

“N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. These features could potentially influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, which could influence its solubility and distribution in biological systems .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cyclopropene Analogues : Research involving the synthesis of cyclopropene analogues of ceramide highlights the chemical synthesis techniques that might be relevant for compounds with cyclopropyl groups. These studies focus on modifying the parent structure, including variations on the cyclopropene ring and N-acyl chain length, which are crucial for the synthesis of specific inhibitors like GT11, a competitive inhibitor of dihydroceramide desaturase (Triola et al., 2003).

  • Characterization of Isostructural Compounds : Work on the synthesis and structural characterization of isostructural compounds with 4-fluorophenyl groups provides insights into the structural analysis and potential reactivity of similar compounds. The research demonstrates how crystallization from dimethylformamide solvent can yield samples suitable for structure determination by single-crystal diffraction, a method that could be applicable to the study of compounds like N-(2-(4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide (Kariuki et al., 2021).

Biological Activities

  • Anticancer Potential : The design, synthesis, and evaluation of pyrazole derivatives for their inhibitory activity against topoisomerase IIα and cytotoxicity against cancerous cell lines suggest a pathway for assessing the biological activity of structurally related compounds. Molecular docking studies provide a comprehensive understanding of potential binding modes, which could guide the development of this compound as a potential anticancer agent (Alam et al., 2016).

  • Enzyme Inhibition : Research on the establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor showcases the process of developing and validating analytical methods for quantitatively measuring the activity of potential inhibitors. Such methodologies could be applied to evaluate the effectiveness of this compound as an enzyme inhibitor (Nemani et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have been found to have antifungal, antibacterial, and antitumor activities .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

N-[2-[4-cyclopropyl-3-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c1-2-3-15(23)19-10-11-21-17(24)22(14-8-9-14)16(20-21)12-4-6-13(18)7-5-12/h4-7,14H,2-3,8-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHHJAODPZAIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=C(C=C2)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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